molecular formula C17H23NO4S B2538347 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone CAS No. 1704521-41-4

1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone

Cat. No. B2538347
CAS RN: 1704521-41-4
M. Wt: 337.43
InChI Key: NDKGPGDYPUCNTM-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone is a useful research compound. Its molecular formula is C17H23NO4S and its molecular weight is 337.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Tropane Alkaloids and Derivatives

The structural features of this compound, particularly its bicyclic framework, make it a valuable precursor in the synthesis of tropane alkaloids and derivatives. For instance, studies have demonstrated the utility of similar structures in the synthesis of highly functionalized azabicyclo[3.2.1]octane moieties, enabling the divergent conversion to a variety of natural and non-natural tropane alkaloids (Rumbo et al., 1996).

Advancements in Organic Synthesis Techniques

Research involving compounds with a similar bicyclic structure has contributed to advancements in organic synthesis techniques. For example, the use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations has shown potential for creating substituted 3-azabicyclo-[3.3.0]octanes, demonstrating the compound's role in innovative synthetic strategies (Flynn et al., 1992).

Development of Heterocyclic Compounds

The chemical's structure is instrumental in the development of heterocyclic compounds, with studies illustrating its role in the synthesis of complex molecules, such as those with multisulfonyl chlorides. These compounds are essential for the development of dendritic and other complex organic molecules, highlighting the compound's versatility and utility in organic chemistry (Percec et al., 2001).

Catalysis and Reaction Mechanisms

Additionally, the compound and its analogs have been studied in the context of catalysis and reaction mechanisms. For example, novel nanosized N-sulfonated Brönsted acidic catalysts have been developed for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This research underscores the compound's role in facilitating environmentally friendly and efficient synthetic routes (Goli-Jolodar et al., 2016).

Biological Activity Studies

Research into similar compounds has also encompassed studies on their biological activity, including antibacterial and antifungal properties. For example, new arylsulfonamide-based compounds have been synthesized and evaluated for their antioxidant, antifungal, and antibacterial activities, demonstrating the potential of such structures in medicinal chemistry (Kumar & Vijayakumar, 2017).

properties

IUPAC Name

2-(2-methylphenoxy)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S/c1-12-5-3-4-6-16(12)22-11-17(19)18-13-7-8-14(18)10-15(9-13)23(2,20)21/h3-6,13-15H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKGPGDYPUCNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2C3CCC2CC(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone

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